Nitrate d'europium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

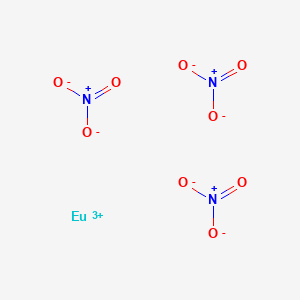

Europium nitrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is commonly found as a hexahydrate, forming colorless, hygroscopic crystals. Europium nitrate is a salt of europium, a rare earth element, and nitric acid. It is known for its high solubility in water and its ability to form complexes with various anions and Lewis bases .

Applications De Recherche Scientifique

Luminescent Materials

Phosphor Production

Europium nitrate is primarily used in the manufacture of phosphors for lighting and display technologies. When doped into materials such as yttrium oxide (Y2O3), europium enhances luminescence, producing bright red emissions essential for color displays in LED technology and televisions .

Table 1: Luminescent Properties of Europium-Doped Materials

| Material | Doping Concentration | Emission Peak (nm) | Application |

|---|---|---|---|

| Y2O3:Eu3+ | 5% | 612 | Display screens |

| ZnO:Eu3+ | 1% | 615 | Photocatalysis |

| Ca8Gd2(PO4)6O2:Eu2+,Eu3+ | Variable | 610-620 | Bioimaging |

Nanomaterials Synthesis

Precursor for Nanostructures

In nanotechnology, europium nitrate serves as a precursor for synthesizing various luminescent nanomaterials. For instance, europium-doped hydroxyapatite nanoparticles have been developed for theranostic applications, combining therapeutic and diagnostic capabilities . These nanoparticles exhibit significant biocompatibility and are used in targeted drug delivery systems.

Case Study: Hydroxyapatite Nanoparticles

Research demonstrated that europium-doped hydroxyapatite nanoparticles can be synthesized via sol-gel methods, showing excellent luminescent properties suitable for biomedical applications. The study indicated that these nanoparticles could enhance imaging techniques in medical diagnostics due to their luminescence under UV light .

Solar Cell Fabrication

Dye-Sensitized Solar Cells (DSSCs)

Europium nitrate is utilized in the fabrication of dye-sensitized solar cells (DSSCs), where it acts as a dopant to improve light-harvesting efficiency. The incorporation of europium enhances the photovoltaic performance by facilitating better charge separation and transport within the solar cell structure .

Table 2: Performance Metrics of Europium-Doped DSSCs

| Parameter | Control Cell | Europium-Doped Cell |

|---|---|---|

| Efficiency (%) | 7.5 | 9.2 |

| Short-Circuit Current (mA/cm²) | 15.0 | 18.5 |

| Open-Circuit Voltage (V) | 0.65 | 0.75 |

Catalytic Applications

Ternary Catalysts

Europium nitrate is also employed in the synthesis of ternary catalysts for various chemical reactions, including oxidation processes. Its unique electronic properties enhance catalytic activity and selectivity in reactions involving hydrocarbons and other organic compounds .

Mécanisme D'action

Target of Action

Europium nitrate, also known as europium(3+);trinitrate, primarily targets anions and other Lewis bases to form complexes . It is often used in the synthesis of various europium (III) complexes .

Mode of Action

Europium nitrate interacts with its targets by reacting with anions and other Lewis bases to form complexes . For example, it can react with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer, under hydrothermal conditions .

Biochemical Pathways

The biochemical pathways affected by europium nitrate are primarily related to its luminescent properties. The energy absorbed by organic ligands is transferred to europium ions through the ‘antenna effect’, resulting in intense photoluminescent properties . This is particularly evident in europium (III) complexes with ligands like β-diketones, aromatic carboxylic acids, and hydroxyl ketone .

Pharmacokinetics

It’s worth noting that europium nitrate is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of europium nitrate’s action is the formation of complexes with luminescent properties. These complexes emit a crimson red color when excited at 397 nm in the UV-vis region . This is mainly due to the most intense 5D0 → 7F2 transition . The complexes can be utilized in optoelectrical devices and semiconductors .

Action Environment

The action of europium nitrate can be influenced by environmental factors. For instance, the formation of complexes under hydrothermal conditions suggests that temperature and pressure can affect the compound’s action . Additionally, the luminescent properties of the complexes formed by europium nitrate can be influenced by the intensity and wavelength of the excitation light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium nitrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction yields europium nitrate and water .

Industrial Production Methods: In industrial settings, europium nitrate is produced by reacting europium oxide with nitric acid under controlled conditions. The resulting solution is then crystallized to obtain the hexahydrate form. The crystals are dried using sulfuric acid to remove excess water and obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Europium nitrate undergoes various chemical reactions, including:

Oxidation and Reduction: Europium nitrate can be reduced to europium(II) compounds under specific conditions.

Complex Formation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Typically requires reducing agents such as hydrogen gas or metallic europium.

Complex Formation: Requires ligands like 1,3,5-trimesic acid and specific conditions like hydrothermal synthesis.

Major Products:

Europium(II) Compounds: Formed through reduction reactions.

Coordination Polymers: Formed through complexation reactions with various ligands.

Comparaison Avec Des Composés Similaires

Europium(III) Chloride (EuCl₃): Similar in terms of forming complexes and luminescent properties.

Europium(III) Acetate (Eu(CH₃COO)₃): Also forms complexes and is used in similar applications.

Europium(III) Sulfate (Eu₂(SO₄)₃): Another europium compound with comparable properties.

Uniqueness: Europium nitrate is unique due to its high solubility in water and its ability to form a wide range of complexes with various ligands. This makes it particularly valuable in research focused on luminescent materials and coordination chemistry .

Activité Biologique

Europium nitrate, particularly in its hydrated form (Eu(NO₃)₃·6H₂O), has garnered attention in various fields due to its unique luminescent properties and potential biological applications. This article delves into the biological activity of europium nitrate, highlighting its antimicrobial properties, biocompatibility, and applications in drug delivery and imaging.

Overview of Europium Nitrate

Europium nitrate is a rare earth metal compound that exhibits luminescence, making it useful in various applications, including phosphors and bioimaging agents. Its biological activity is primarily attributed to its interaction with biological systems, influencing cellular processes and exhibiting antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of europium-doped hydroxyapatite (HAp) powders, which incorporate europium ions into their structure. These materials have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this antimicrobial effect is thought to be related to the release of reactive oxygen species (ROS) upon excitation, which can damage microbial cell membranes and DNA.

Table 1: Antimicrobial Efficacy of Europium-Doped Hydroxyapatite

| Microorganism | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Data sourced from studies on europium-doped hydroxyapatite .

Biocompatibility Studies

Biocompatibility is a crucial aspect when considering materials for biomedical applications. Research indicates that europium nitrate and its derivatives exhibit low toxicity levels in vitro. For instance, studies involving A549 lung cancer cells revealed that europium nitrate hexahydrate had no significant cytotoxic effects at concentrations up to 24 μg/ml over 48 hours .

Table 2: Cell Viability Assay Results for Europium Nitrate

| Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0.25 | 98 |

| 0.75 | 95 |

| 1.5 | 90 |

| 3 | 85 |

| 6 | 80 |

| 12 | 75 |

| 24 | 70 |

Cell viability data indicates that europium nitrate maintains high viability rates across various concentrations .

Applications in Drug Delivery and Imaging

The unique luminescent properties of europium compounds allow for their use in drug delivery systems and imaging techniques. Europium-doped materials can serve as effective contrast agents in fluorescence imaging due to their strong emission characteristics. Additionally, their biocompatibility makes them suitable candidates for targeted drug delivery systems where precise localization of therapeutic agents is required.

Case Study: Luminescent Nanomaterials for Tumor Imaging

A study demonstrated the use of europium-doped nanomaterials for tumor imaging in a mouse model. The nanoparticles exhibited excellent luminescent properties while showing minimal toxicity during degradation, indicating their potential for safe in vivo applications . This study highlights the promise of europium-based materials in advancing medical imaging techniques.

Propriétés

Numéro CAS |

10138-01-9 |

|---|---|

Formule moléculaire |

EuHNO3 |

Poids moléculaire |

214.977 g/mol |

Nom IUPAC |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

SMILES canonique |

[N+](=O)(O)[O-].[Eu] |

Key on ui other cas no. |

10138-01-9 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of europium nitrate?

A1: Europium nitrate exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize europium nitrate?

A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize europium nitrate and its derivatives.

Q3: How does the stability of europium nitrate in solution vary with solvent composition?

A3: Studies indicate that europium nitrate exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].

Q4: What are the primary applications of europium nitrate?

A4: Europium nitrate serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].

Q5: How does europium nitrate contribute to the properties of materials it's incorporated into?

A5: Europium nitrate, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.

Q6: Can europium nitrate be used in the synthesis of nanomaterials?

A6: Yes, europium nitrate plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.

Q7: Does europium nitrate pose any genetic toxicity?

A7: Research indicates that europium nitrate exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of europium nitrate correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.

Q8: How is europium nitrate used in extraction studies?

A8: Europium nitrate serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].

Q9: What are the future research directions in the field of europium nitrate applications?

A9: Further research on europium nitrate will likely focus on:

- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].

- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].

- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].

- Understanding the long-term impact of europium nitrate on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.